
(4Z)-3-(2,6-dichlorophenyl)-4-(phenylsulfanylmethylidene)-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-3-(2,6-dichlorophenyl)-4-(phenylsulfanylmethylidene)-1,2-oxazole is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group and a phenylsulfanylmethylidene group attached to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-(2,6-dichlorophenyl)-4-(phenylsulfanylmethylidene)-1,2-oxazole typically involves the reaction of 2,6-dichlorobenzaldehyde with phenylsulfanylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z)-3-(2,6-dichlorophenyl)-4-(phenylsulfanylmethylidene)-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4Z)-3-(2,6-dichlorophenyl)-4-(phenylsulfanylmethylidene)-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4Z)-3-(2,6-dichlorophenyl)-4-(phenylsulfanylmethylidene)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4Z)-3-(2,6-dichlorophenyl)-4-(methylsulfanylmethylidene)-1,2-oxazole
- (4Z)-3-(2,6-dichlorophenyl)-4-(ethylsulfanylmethylidene)-1,2-oxazole
Uniqueness
(4Z)-3-(2,6-dichlorophenyl)-4-(phenylsulfanylmethylidene)-1,2-oxazole is unique due to its specific substitution pattern and the presence of both dichlorophenyl and phenylsulfanylmethylidene groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H11Cl2NOS |
|---|---|
Molekulargewicht |
336.2 g/mol |
IUPAC-Name |
(4Z)-3-(2,6-dichlorophenyl)-4-(phenylsulfanylmethylidene)-1,2-oxazole |
InChI |
InChI=1S/C16H11Cl2NOS/c17-13-7-4-8-14(18)15(13)16-11(9-20-19-16)10-21-12-5-2-1-3-6-12/h1-8,10H,9H2/b11-10+ |
InChI-Schlüssel |
INJHXLSCKUAKBQ-ZHACJKMWSA-N |
Isomerische SMILES |
C1/C(=C\SC2=CC=CC=C2)/C(=NO1)C3=C(C=CC=C3Cl)Cl |
Kanonische SMILES |
C1C(=CSC2=CC=CC=C2)C(=NO1)C3=C(C=CC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


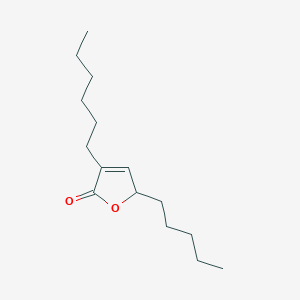
methanone](/img/structure/B14399616.png)
![4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol](/img/structure/B14399633.png)

![4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14399651.png)
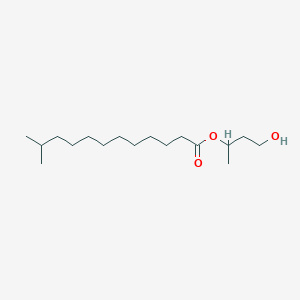
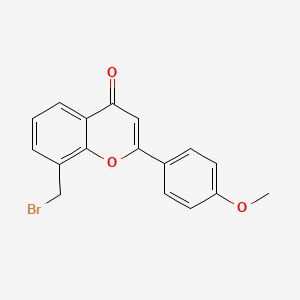

![4,4'-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole)](/img/structure/B14399678.png)
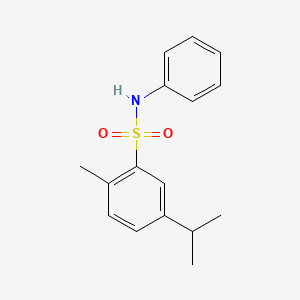
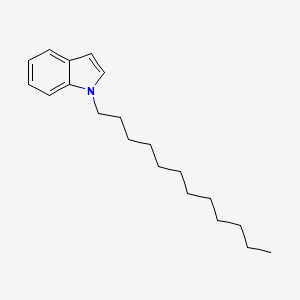
![5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14399696.png)
![5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14399697.png)

